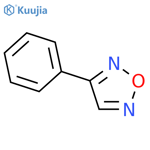

Oxodiazonium ion generation 5. 3-(N-Nitroamino)-4-phenylfuroxan: synthesis and reactivity

,

Russian Chemical Bulletin,

2012,

61(2),

351-354